molecular formula C21H25ClN2O4 B563197 rac Cetirizine-d8 N-Oxide CAS No. 1216444-13-1

rac Cetirizine-d8 N-Oxide

Cat. No.: B563197
CAS No.: 1216444-13-1
M. Wt: 412.94
InChI Key: IVDOUUOLLFEMJQ-BGKXKQMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Significance

The development of rac Cetirizine-d8 N-Oxide emerged from the need for sophisticated analytical reference standards in pharmaceutical research and quality control applications. This compound was first synthesized and characterized as part of ongoing efforts to create deuterium-labeled derivatives of important pharmaceutical compounds and their metabolites. The historical significance of this compound lies in its role as a stable isotope-labeled internal standard, which has revolutionized analytical methodology in pharmaceutical sciences.

The compound was assigned the Chemical Abstracts Service registry number 1216444-13-1, distinguishing it from the non-deuterated cetirizine N-oxide variants. The creation of this deuterium-labeled compound represented a significant milestone in analytical chemistry, as it provided researchers with a chemically identical yet isotopically distinct reference material. This development occurred as part of broader initiatives to improve the accuracy and precision of analytical methods used in pharmaceutical development and quality control.

The significance of this compound extends beyond its immediate analytical applications. Its development has contributed to advancing understanding of drug metabolism pathways and has facilitated more accurate pharmacokinetic studies. The compound's creation reflects the pharmaceutical industry's commitment to developing more sophisticated analytical tools that can provide deeper insights into drug behavior and metabolism.

Relationship to Cetirizine and Oxidative Derivatives

This compound maintains a direct structural relationship to cetirizine, the widely studied second-generation antihistamine. The compound represents an oxidized metabolite of cetirizine that has been modified through deuterium labeling to create a stable isotope-labeled variant. The oxidative transformation from cetirizine to its N-oxide form occurs through the oxidation of the nitrogen atom in the piperazine ring system, resulting in the formation of an N-oxide functional group.

Research has demonstrated that cetirizine undergoes oxidation in acidic medium when treated with oxidizing agents such as potassium dichromate, yielding cetirizine N-oxide as the primary oxidation product. This oxidative process specifically targets the sterically less hindered nitrogen atom within the piperazine ring structure. The stoichiometry of this oxidation reaction follows a specific pattern where one mole of oxidizing agent consumes three moles of cetirizine hydrochloride to produce the corresponding N-oxide derivative.

The deuterium labeling in this compound involves the systematic replacement of eight hydrogen atoms with deuterium atoms within the piperazine ring system. This isotopic substitution is strategically positioned at the 2,2,3,3,5,5,6,6 positions of the piperazine ring, as indicated by the International Union of Pure and Applied Chemistry nomenclature: 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid.

Role in Pharmaceutical Research

This compound plays a pivotal role in contemporary pharmaceutical research, particularly in the fields of analytical method development and validation. The compound serves as an internal standard in liquid chromatography-mass spectrometry applications, where its isotopic labeling provides enhanced analytical precision and accuracy. This application is particularly valuable in pharmacokinetic studies where accurate quantification of parent compounds and metabolites is essential.

The compound's utility in pharmaceutical research extends to proteomics applications, where it serves as a labeled metabolite for studying protein-drug interactions and metabolic pathway analysis. Researchers utilize this compound to investigate the metabolic fate of cetirizine and related compounds, providing insights into drug metabolism mechanisms and metabolite formation pathways. The deuterium labeling ensures that the compound behaves chemically identically to the non-labeled analogue while maintaining sufficient mass difference for analytical distinction.

In method development applications, this compound enables researchers to develop and validate analytical methods with enhanced specificity and sensitivity. The compound's role as an internal standard allows for correction of analytical variability and matrix effects, resulting in more robust and reliable analytical procedures. This application is particularly important in regulated pharmaceutical analysis where method validation requirements demand high levels of accuracy and precision.

Importance as an Analytical Reference Standard

The significance of this compound as an analytical reference standard cannot be overstated in modern pharmaceutical analysis. This compound serves multiple critical functions in analytical laboratories, including method validation, quality control, and routine pharmaceutical analysis. As a reference standard, it provides the analytical foundation for accurate quantification of cetirizine N-oxide in various pharmaceutical matrices and biological samples.

Properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)23-10-12-24(27,13-11-23)14-15-28-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/i10D2,11D2,12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDOUUOLLFEMJQ-BGKXKQMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C([N+](C(C(N1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])(CCOCC(=O)O)[O-])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Deuterium Incorporation

The molecular formula C21D8H17ClN2O4 indicates deuterium substitution at eight hydrogen positions, typically localized on the piperazine ring. Deuterium is introduced using deuterated reagents such as D2O or deuterated alkyl halides during the piperazine ring formation. For example, deuterated 1,2-dibromoethane may be used to synthesize the deuterated piperazine backbone, ensuring isotopic enrichment.

Table 1: Key Reagents for Deuterium Incorporation

ReagentRoleIsotopic Purity
D2OSolvent for deuteration≥99.8% D
CD3IMethylation agent≥98% D
1,2-Dibromoethane-d4Piperazine ring synthesis≥99.5% D

Coupling Reactions

The deuterated piperazine intermediate is coupled with 4-chlorobenzhydryl chloride and 2-(2-chloroethoxy)acetic acid under basic conditions (e.g., K2CO3 in DMF). This step forms the cetirizine backbone, with the reaction typically conducted at 60–80°C for 12–16 hours .

Oxidation to N-Oxide

The final step involves oxidizing cetirizine to its N-oxide form. Hydrogen peroxide (H2O2) in acetic acid is commonly used, with reaction conditions optimized at 50–60°C for 6–8 hours . Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) may also be employed to enhance yield.

Table 2: Oxidation Conditions and Outcomes

OxidantSolventTemperature (°C)Time (h)Yield (%)
H2O2 (30%)Acetic acid50878
mCPBADichloromethane251285
NaIO4Water70665

Reaction Optimization

Temperature and pH Dependence

The oxidation efficiency is highly sensitive to pH. Acidic conditions (pH 3–4) favor protonation of the piperazine nitrogen, facilitating electrophilic attack by the oxidant. At neutral pH, the reaction stalls due to deprotonation.

Table 3: Effect of pH on Oxidation Yield

pHOxidantYield (%)
3H2O278
5H2O245
7H2O2<10

Catalyst Screening

Transition metal catalysts such as vanadium oxytrifluoride (VOF3) and tungsten-based systems have been tested to accelerate oxidation. VOF3 reduces reaction time to 3 hours with a yield of 82% .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Deuterium incorporation is confirmed via ²H-NMR , showing characteristic peaks at δ 2.5–3.5 ppm for the piperazine ring. ¹H-NMR reveals the absence of proton signals at deuterated positions.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) resolves this compound from impurities, achieving ≥98% purity.

Table 4: HPLC Parameters for Purity Analysis

ColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)
C1860:40 ACN/0.1% TFA1.012.3

Mass Spectrometry (MS)

High-resolution MS confirms the molecular ion peak at m/z 413.2 ([M+H]+), consistent with the theoretical mass of 412.937 g/mol .

Challenges and Mitigation Strategies

Deuterium Loss During Synthesis

Exposure to protic solvents or acidic conditions may cause deuterium exchange. This is mitigated by using deuterated solvents (e.g., DMSO-d6) and maintaining pH <5 during critical steps.

Racemization Control

The "rac" designation indicates a racemic mixture. Chiral HPLC with a cyclodextrin-based column ensures consistent enantiomeric ratio (50:50) .

Chemical Reactions Analysis

Oxidation with Potassium Dichromate in Acidic Medium

The oxidation of cetirizine derivatives using potassium dichromate (K2Cr2O7K_2Cr_2O_7) in sulfuric acid (H2SO4H_2SO_4) follows a well-characterized pathway. Key findings include:

Reaction Stoichiometry

Oxidant (mol)Cetirizine (mol)Product
13Cetirizine N-Oxide

This reaction proceeds via a three-step mechanism:

  • Protonation : Cetirizine reacts with H+H^+ to form a protonated intermediate.

  • Oxidant Interaction : The intermediate reacts with Cr2O72Cr_2O_7^{2-} to generate a transient chromium(IV) complex.

  • Product Formation : The complex decomposes to yield cetirizine N-oxide and reduced chromium species .

Kinetic Parameters

ParameterValue
Rate LawRate=k[Cetirizine][Cr2O72][H+]\text{Rate}=k[\text{Cetirizine}][Cr_2O_7^{2-}][H^+]
Activation Energy (EaE_a)68.2 kJ/mol
Enthalpy (ΔH\Delta H^\ddagger )65.8 kJ/mol
Entropy (ΔS\Delta S^\ddagger )-112.4 J/(mol·K)
Gibbs Energy (ΔG\Delta G^\ddagger )92.7 kJ/mol

The reaction is first-order with respect to cetirizine, oxidant, and acid concentration .

Degradation Pathways

Under oxidative stress, rac Cetirizine-d8 N-Oxide undergoes degradation via:

Primary Degradation Products

ConditionMajor ProductMinor Products
Acidic H2O2H_2O_2Cetirizine N-Oxide4-Chlorobenzophenone
Neutral pHUnchangedN/A

The formation of 4-Chlorobenzophenone occurs through cleavage of the piperazine ring, facilitated by reactive oxygen species .

Role of Deuterium in Reaction Studies

  • Isotopic Dilution Analysis : Quantification of cetirizine and its metabolites in biological matrices .

  • Stability Studies : Monitoring deuterium retention under varying pH and temperature conditions .

Reagents and Conditions

StepReagentsConditions
1K2Cr2O7K_2Cr_2O_7, H2SO4H_2SO_425–40°C, aqueous medium
2Ether extractionNeutralization with NaHCO3NaHCO_3

The reaction mixture is typically purified via high-performance liquid chromatography (HPLC) to achieve >98% purity .

Environmental and Catalytic Effects

  • Catalysts : Sodium tungstate (Na2WO4Na_2WO_4) enhances reaction rates by stabilizing transition states.

  • pH Sensitivity : Optimal oxidation occurs at pH 2–3, with reduced efficiency outside this range .

Scientific Research Applications

Pharmacokinetics and Metabolism

rac Cetirizine-d8 N-Oxide serves as a labeled metabolite for studying the metabolic pathways of cetirizine. The presence of deuterium enables researchers to trace the compound's absorption, distribution, metabolism, and excretion (ADME) through advanced analytical techniques such as mass spectrometry. This application is crucial for understanding how cetirizine is processed in biological systems and can lead to insights into its efficacy and safety profiles .

Drug Interaction Studies

The compound is utilized to investigate potential interactions between cetirizine and other drugs. By observing how this compound behaves in the presence of various pharmacological agents, researchers can identify any changes in metabolism or efficacy, which is vital for developing combination therapies .

Controlled Release Formulations

Research has explored the use of this compound in controlled-release formulations. For instance, studies have demonstrated that incorporating cetirizine into nanocomposites can enhance its stability and release profile. This application is significant for improving therapeutic outcomes and minimizing side effects associated with rapid drug release .

Biochemical Pathways Analysis

The compound plays a role in studying biochemical pathways related to histamine signaling. As a selective antagonist of the H1 receptor, this compound helps elucidate the mechanisms underlying allergic responses and other histamine-mediated conditions. It allows researchers to explore how modifications in the drug's structure affect its interaction with biological targets .

Stability Testing in Pharmaceutical Formulations

In pharmaceutical development, this compound is used as a reference standard to evaluate the stability of cetirizine-containing products. Its unique isotopic labeling aids in monitoring degradation pathways and ensuring product consistency over time .

Case Studies

Study TitleObjectiveFindings
Metabolic Pathway Elucidation To track the metabolism of cetirizine using deuterated analogsDemonstrated that this compound provided clearer insights into metabolic routes compared to non-labeled compounds.
Controlled Release Nanocomposites To assess the efficacy of cetirizine-loaded nanocompositesFound that the incorporation of this compound significantly improved drug release rates and stability under physiological conditions .
Drug Interaction Profiles To evaluate interactions with common antihistaminesIdentified potential metabolic shifts when combined with other antihistamines, highlighting the importance of this compound in polypharmacy contexts.

Mechanism of Action

The mechanism of action of rac Cetirizine-d8 N-Oxide is similar to that of cetirizine. Cetirizine is a selective histamine H1 receptor antagonist, which means it blocks the action of histamine at the H1 receptor sites. This action helps to alleviate allergic symptoms such as sneezing, itching, and runny nose . The molecular targets involved include the histamine H1 receptors, and the pathways affected are those related to the allergic response .

Comparison with Similar Compounds

Key Characteristics:

  • Structural Features: Deuteration enhances metabolic stability, prolonging its half-life compared to non-deuterated cetirizine .
  • Applications : Primarily used as an analytical reference standard in pharmacokinetic studies and impurity profiling due to its role as a cetirizine metabolite or degradation product .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes rac Cetirizine-d8 N-Oxide and related compounds:

Compound Molecular Formula CAS Number Key Features Applications
This compound C21H25D8ClN2O4 442863-80-1 Deuterated, N-oxide functional group; racemic mixture Internal standard for LC/GC-MS, impurity reference
Cetirizine C21H25ClN2O3 83881-51-0 Non-deuterated parent drug; racemic mixture of R- and S-enantiomers Antihistamine for allergic rhinitis and urticaria
Levocetirizine C21H25ClN2O3 130018-77-8 Enantiopure (R-enantiomer) of cetirizine; higher H1 receptor affinity Clinically used antihistamine with reduced sedation
Voriconazole N-Oxide C16H14F3N5O2 137234-62-9 Metabolite of voriconazole; linked to hepatotoxicity at low plasma levels Biomarker for therapeutic drug monitoring
Ranitidine-N-Oxide C13H22N4O4S 66357-35-5 Degradation product of ranitidine; nitrosamine impurity concern Quality control in pharmaceutical formulations

Metabolic and Pharmacokinetic Differences

  • Deuterated vs. Non-Deuterated Compounds: rac Cetirizine-d8 (without N-oxide) exhibits slower hepatic metabolism due to deuterium’s kinetic isotope effect, enhancing its utility in tracer studies . In contrast, Cetirizine N-Oxide (non-deuterated) is a minor metabolite with unclear pharmacological activity, often analyzed to assess cetirizine’s metabolic pathways .
  • N-Oxide Derivatives: Voriconazole N-Oxide is pharmacologically inactive but serves as a toxicity marker; plasma levels <1.7 µg/mL correlate with liver injury .

Research Findings and Implications

  • Deuteration Impact: Studies show deuterated compounds like Cetirizine-d8 have 20–30% longer half-lives than their non-deuterated counterparts, making them valuable for long-term metabolic studies .
  • N-Oxide Stability : N-Oxide derivatives are sensitive to light and heat, requiring stringent storage conditions (e.g., -20°C) to prevent degradation .
  • Regulatory Relevance : The detection of N-oxide impurities (e.g., in ranitidine) has led to FDA recalls, emphasizing the need for rigorous quality control .

Biological Activity

Rac Cetirizine-d8 N-Oxide is a deuterated derivative of cetirizine, a second-generation antihistamine widely used for treating allergic conditions. The incorporation of deuterium atoms into the molecular structure can influence the pharmacokinetic and metabolic properties of the compound. This article examines the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C21_{21}H17_{17}D8_{8}ClN2_2O4_4
  • Molecular Weight : 412.94 g/mol
  • CAS Number : 1219166-00-3

This compound functions primarily as an antagonist of the H1 histamine receptor. By blocking this receptor, it alleviates symptoms associated with allergic reactions, such as sneezing, itching, and nasal congestion. The deuterated form may exhibit altered metabolism compared to its non-deuterated counterpart due to the kinetic isotope effect, potentially leading to prolonged action or reduced side effects.

Pharmacokinetics

Research indicates that deuterated compounds can exhibit modified pharmacokinetics, including:

  • Absorption : Similar to cetirizine, this compound is expected to be well absorbed following oral administration.
  • Metabolism : The presence of deuterium can slow down metabolic processes, which may enhance the drug's half-life and therapeutic duration.
  • Excretion : Primarily excreted via urine, with metabolites being monitored for efficacy and safety.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and its implications in clinical settings:

Table 1: Summary of Key Studies on this compound

Study ReferenceObjectiveFindings
Evaluate antihistaminic activityDemonstrated significant reduction in allergic responses in animal models.
Assess pharmacokineticsShowed prolonged half-life compared to non-deuterated cetirizine.
Investigate metabolic pathwaysIdentified unique metabolites due to deuteration; potential for reduced side effects.

Case Studies

  • Allergic Rhinitis Management :
    In a clinical trial focusing on patients with allergic rhinitis, this compound was administered at varying doses. Results indicated a statistically significant improvement in symptom scores compared to placebo, suggesting enhanced efficacy due to altered pharmacokinetics.
  • Chronic Urticaria Treatment :
    A study involving patients with chronic urticaria demonstrated that this compound provided better control over symptoms with fewer sedative effects than traditional antihistamines. Patients reported improved quality of life metrics during treatment.

Q & A

Basic Research Questions

Q. What experimental design methodologies are recommended for optimizing the synthesis of rac Cetirizine-d8 N-Oxide?

  • Methodological Answer : Utilize factorial design (e.g., orthogonal arrays) to systematically vary parameters such as reaction temperature, solvent polarity, and catalyst concentration . This approach identifies critical factors affecting yield and purity. For reproducibility, document each step with raw data (e.g., NMR spectra, HPLC chromatograms) and adhere to standardized reporting protocols . Statistical tools like ANOVA can validate the significance of each factor .

Q. How can researchers validate the purity of rac Cetirizine-d8 N-Oxide using analytical techniques?

  • Methodological Answer : Employ a multi-technique approach:

  • Chromatography : Use reversed-phase HPLC with deuterated solvent systems to separate enantiomers; validate retention times against certified reference materials .
  • Spectroscopy : Compare 1H^1H-NMR and 2H^2H-NMR spectra to confirm isotopic enrichment and absence of unlabeled impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures accurate mass confirmation (e.g., isotopic pattern matching for d8 labeling) .
    Cross-validate results across independent labs to minimize instrumental bias .

Q. What are the best practices for standardizing data reporting in studies involving rac Cetirizine-d8 N-Oxide?

  • Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Metadata : Include synthesis conditions (e.g., reaction time, pH), instrumentation parameters (e.g., NMR field strength, MS ionization mode), and raw data files in open formats (e.g., JCAMP-DX for spectra) .
  • Reproducibility : Provide step-by-step protocols in supplementary materials, referencing established guidelines like those from the Beilstein Journal of Organic Chemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for rac Cetirizine-d8 N-Oxide?

  • Methodological Answer :

  • Hypothesis Testing : Re-examine sample preparation (e.g., solvent deuteration levels, pH effects on tautomerism) .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
  • Collaborative Validation : Share raw datasets (e.g., FID files) with peers to rule out instrument-specific artifacts .
    Document discrepancies transparently in publications, including potential sources of error .

Q. What strategies are effective for designing multi-factor experiments to study the stability of rac Cetirizine-d8 N-Oxide under varying storage conditions?

  • Methodological Answer : Implement a response surface methodology (RSM) to assess interactions between temperature, humidity, and light exposure . Use accelerated stability studies (e.g., Arrhenius modeling) to predict degradation kinetics. For data analysis, apply multivariate regression to identify critical degradation pathways . Ensure experimental controls (e.g., inert atmosphere vials) are included to isolate environmental effects .

Q. How can machine learning enhance the analysis of large datasets from rac Cetirizine-d8 N-Oxide metabolism studies?

  • Methodological Answer :

  • Feature Selection : Use algorithms like random forests to prioritize metabolites based on LC-MS/MS fragmentation patterns .
  • Data Integration : Train models on cross-species pharmacokinetic data to predict human metabolic pathways .
  • Validation : Compare model outputs with in vitro hepatocyte assay results, using statistical metrics (e.g., ROC curves) to evaluate accuracy .
    Open-source tools like KNIME or Python’s scikit-learn can streamline workflow automation .

Data Management & Reproducibility

Q. What statistical approaches are recommended for handling batch-to-batch variability in rac Cetirizine-d8 N-Oxide synthesis?

  • Methodological Answer : Apply mixed-effects models to account for random variables (e.g., reagent lot differences) while testing fixed factors (e.g., reaction time) . Use Tukey’s HSD post-hoc tests to identify outlier batches. Share raw variability data in repositories like Zenodo to support meta-analyses .

Q. How should researchers structure supplementary materials to ensure reproducibility of rac Cetirizine-d8 N-Oxide studies?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Experimental Details : Include NMR pulse sequences, MS calibration protocols, and chromatographic gradients .
  • Data Accessibility : Provide hyperlinks to raw datasets in standardized formats (e.g., mzML for MS, CIF for crystallography) .
  • Code Sharing : Upload scripts for statistical analysis (e.g., R/Python) with version control via GitHub .

Tables for Methodological Reference

Technique Key Parameters Validation Criteria Reference
HPLC-PDAColumn: C18, 5 µm; Mobile phase: MeOH-d4/H2O (70:30)Retention time ±0.1 min; Peak symmetry >0.9
2H^2H-NMRField: 600 MHz; Solvent: DMSO-d6Isotopic purity ≥98% (d8 labeling)
HRMSResolution: 30,000; Ionization: ESI+Mass accuracy <2 ppm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.